4-Methoxybenzoic acid, also known as p-Anisic acid or draconic acid, is an organic compound with the molecular formula C₈H₈O₃. It features a benzene ring substituted with a methoxy group (-OCH₃) at the para position relative to a carboxylic acid group (-COOH). This structural arrangement contributes to its unique chemical properties and reactivity. The compound appears as a white crystalline solid that is insoluble in cold water but highly soluble in organic solvents such as ethanol, ether, and ethyl acetate .
4-Methoxybenzoic acid exhibits several biological activities. It has been shown to possess antiseptic properties and can act as a plant metabolite. Additionally, studies indicate that it can be demethylated by cytochrome P450 enzymes, leading to the formation of 4-hydroxybenzoic acid, which has further implications in pharmacological applications .
Several methods exist for synthesizing 4-Methoxybenzoic acid:
The applications of 4-Methoxybenzoic acid span various industries:
Research on interaction studies involving 4-Methoxybenzoic acid indicates its role in various biochemical pathways. For instance, its interaction with cytochrome P450 enzymes facilitates its metabolic conversion into hydroxylated derivatives, which may have different biological activities compared to the parent compound . Additionally, studies have explored its interactions with other organic compounds in synthetic pathways.
Several compounds share structural similarities with 4-Methoxybenzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid without methoxy substitution |
m-Anisic Acid | C₈H₈O₃ | Methoxy group at the meta position; different reactivity |
o-Anisic Acid | C₈H₈O₃ | Methoxy group at the ortho position; distinct sterics |
Salicylic Acid | C₇H₆O₃ | Contains a hydroxyl group; used in anti-inflammatory drugs |
The discovery of 4-methoxybenzoic acid, also known as p-anisic acid or draconic acid, traces back to early investigations into benzoic acid derivatives. Benzoic acid itself was first isolated in the 16th century through the dry distillation of gum benzoin by Nostradamus. However, the specific identification of its methoxy-substituted derivative emerged much later. In 1841, French chemist Auguste Cahours synthesized p-anisic acid by oxidizing anethole, a compound derived from anise oil, using nitric acid. This marked the first deliberate synthesis of the compound, distinguishing it from its ortho- and meta-isomers.
The compound’s systematic IUPAC name, 4-methoxybenzoic acid, reflects its structure: a benzoic acid backbone with a methoxy group (-OCH₃) at the para position (carbon 4). Alternative names include p-methoxybenzoic acid and draconic acid, the latter originating from its presence in Dracaena species.
Synonym | Chemical Identifier |
---|---|
p-Anisic acid | CAS 100-09-4 |
Draconic acid | PubChem CID 7478 |
4-Methoxybenzoic acid | Beilstein 0508910 |
4-Methoxybenzoic acid occurs naturally in plants such as Pimpinella anisum (anise) and Vanilla planifolia, where it contributes to flavor and defense mechanisms. In vanilla, biosynthetic pathways involve the oxidation of p-methoxycinnamic acid via side-chain shortening enzymes. Studies on Vanilla cell cultures demonstrate that 4-methoxycinnamic acid undergoes glycosylation to form glucose esters, followed by demethylation to yield 4-hydroxybenzoic acid derivatives.
Microbial pathways also play a role. The bacterium Nocardia sp. DSM 1069 metabolizes 4-methoxybenzoic acid as a sole carbon source, employing cytochrome P450 enzymes like CYP199A4 to catalyze O-demethylation. This reaction produces 4-hydroxybenzoic acid and formaldehyde, highlighting the compound’s biodegradability.
Key Biosynthetic Steps in Plants:
4-Methoxybenzoic acid serves as a versatile intermediate in synthetic chemistry. Its electron-rich aromatic ring and carboxylic acid group enable diverse reactions, including esterification, amidation, and electrophilic substitution. Industrially, it is a precursor to:
Industrial Applications:
Sector | Use Case | Reference |
---|---|---|
Pharmaceuticals | Intermediate for aniracetam and anticoagulants | |
Cosmetics | Preservative in creams and lotions | |
Agrochemicals | Synthesis of herbicides and fungicides |
Irritant